2-Methoxycarbonylphenyl b-D-glucopyranoside
2-Methoxycarbonylphenyl b-D-glucopyranoside
2-Methoxycarbonylphenyl beta-D-glucopyranoside, also known as 2-hydroxyterephthalic acid or 2-hydroxy-1, 4-benzenedicarboxylic acid, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 2-Methoxycarbonylphenyl beta-D-glucopyranoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-methoxycarbonylphenyl beta-D-glucopyranoside is primarily located in the cytoplasm. Outside of the human body, 2-methoxycarbonylphenyl beta-D-glucopyranoside can be found in fruits. This makes 2-methoxycarbonylphenyl beta-D-glucopyranoside a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
10019-60-0
VCID:
VC21208611
InChI:
InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3
SMILES:
COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C14H18O8
Molecular Weight:
314.29 g/mol
2-Methoxycarbonylphenyl b-D-glucopyranoside
CAS No.: 10019-60-0
Cat. No.: VC21208611
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methoxycarbonylphenyl beta-D-glucopyranoside, also known as 2-hydroxyterephthalic acid or 2-hydroxy-1, 4-benzenedicarboxylic acid, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 2-Methoxycarbonylphenyl beta-D-glucopyranoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-methoxycarbonylphenyl beta-D-glucopyranoside is primarily located in the cytoplasm. Outside of the human body, 2-methoxycarbonylphenyl beta-D-glucopyranoside can be found in fruits. This makes 2-methoxycarbonylphenyl beta-D-glucopyranoside a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 10019-60-0 |
| Molecular Formula | C14H18O8 |
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
| Standard InChI | InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3 |
| Standard InChI Key | ONKIQNFPVXNOBV-UHFFFAOYSA-N |
| Isomeric SMILES | COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| SMILES | COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
| Melting Point | 106 - 108 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator